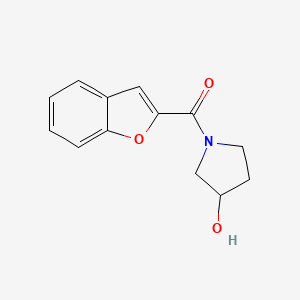
Benzofuran-2-il(3-hidroxipirrolidin-1-il)metanona
Descripción general
Descripción
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que los derivados del benzofurano exhiben actividad antimicrobiana . En un estudio, se probaron dos compuestos sintetizados contra ocho microorganismos diferentes y se encontró que eran activos contra algunas de las especies .
Actividad Antifúngica
Los derivados sintéticos del benzofurano han recibido considerable atención debido a su actividad inhibidora de la N-miristoil transferasa antifúngica . Esto sugiere que podrían usarse en el tratamiento de infecciones fúngicas.
Inhibidores de la Aromatasa P450
Se ha encontrado que los derivados del benzofurano actúan como potentes inhibidores reversibles no esteroideos de la aromatasa P450 . Esta enzima juega un papel crucial en la biosíntesis de estrógenos, y su inhibición es una terapia dirigida para el cáncer de mama dependiente de estrógenos.
Actividad Anticancerígena
Los derivados del benzofurano demuestran una amplia gama de actividades biológicas y farmacológicas, incluidas propiedades anticancerígenas . Por ejemplo, ciertos derivados del benzofurano han mostrado efectos inhibitorios significativos del crecimiento celular en diferentes tipos de células cancerosas .
Inhibición de la Vía de Señalización de la Tirosina Quinasa (TK)
El cáncer a menudo tiene una vía de señalización de la tirosina quinasa (TK) del receptor hiperactiva. Inhibir estos receptores es uno de los tratamientos potenciales contra el cáncer . Los derivados del benzofurano podrían utilizarse potencialmente para inhibir la vía de señalización de la TK.
Actividad Biológica de los Grupos Ciclobutano, Tiazol y Benzofurano
Se combina la acción fisiológica de los dos grupos con la conocida actividad biológica de los compuestos que contienen grupos ciclobutano, tiazol y benzofurano . Este enfoque parece ser útil ya que puede combinar la acción fisiológica de los dos grupos con la conocida actividad biológica de los compuestos que contienen grupos ciclobutano, tiazol y benzofurano .
Aplicaciones Potenciales para el Almacenamiento de Energía Fotoquímica
La cicloreversión [2+2] catalizada por transferencia de electrones de los ciclobutanos tiene implicaciones biológicas importantes en la división de los dímeros de pirimidina tipo ciclobutano en el ADN dañado por UV , y puede tener aplicaciones potenciales para el almacenamiento de energía fotoquímica .
Química Medicinal
Los neolignanos y nor-neolignanos de benzofurano, que están contenidos en la mayoría de las plantas, han atraído mucha atención en la química medicinal por su amplia gama de diversas actividades biológicas, incluidas propiedades insecticidas, fungicidas, antimicrobianas y antioxidantes .
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of benzofuran compounds, it is likely that the compound’s action results in the inhibition of cell growth, potentially through the induction of cell cycle arrest or apoptosis .
Action Environment
Factors such as temperature, ph, and light exposure can often influence the stability and activity of chemical compounds .
Análisis Bioquímico
Biochemical Properties
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity to enhance cellular defense mechanisms .
Cellular Effects
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic factors. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. In normal cells, this compound has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and promoting ATP production .
Molecular Mechanism
The molecular mechanism of action of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately influence cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone have been observed to change over time. Initially, this compound exhibits high stability and potency, effectively modulating target biomolecules and cellular processes. Over extended periods, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone in experimental designs .
Dosage Effects in Animal Models
The effects of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing immune responses and reducing inflammation. At higher doses, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses above this range lead to adverse effects. These findings underscore the importance of dose optimization in the therapeutic application of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone .
Metabolic Pathways
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. For instance, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular organelles, such as mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, this compound can be targeted to mitochondria, where it modulates metabolic enzymes and enhances ATP production. The subcellular localization of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is essential for its precise biochemical effects .
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCXPDJQYULRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


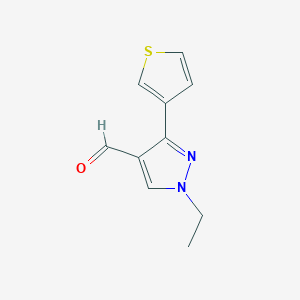

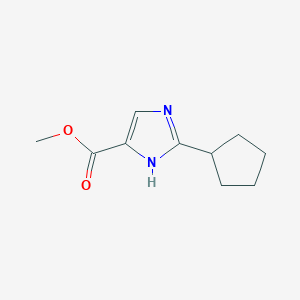


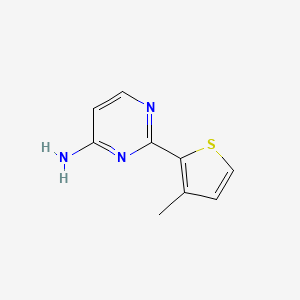
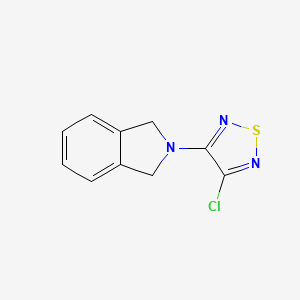

amine](/img/structure/B1468459.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
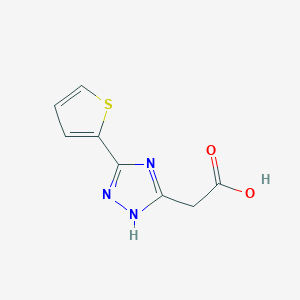
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)
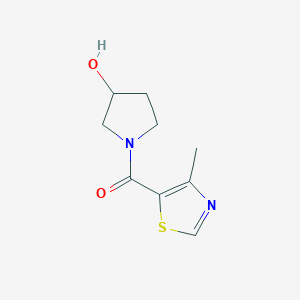
![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)
